molecular formula C14H10N4O2 B14133670 4-(3-Nitrophenyl)-1-phenyl-1H-1,2,3-triazole

4-(3-Nitrophenyl)-1-phenyl-1H-1,2,3-triazole

Cat. No.: B14133670
M. Wt: 266.25 g/mol
InChI Key: CVKBFWAKEBKSMQ-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)-1-phenyl-1H-1,2,3-triazole: is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both nitrophenyl and phenyl groups in its structure contributes to its unique chemical behavior and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitrophenyl)-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor can be synthesized from the corresponding amine through diazotization followed by azidation.

    Cycloaddition Reaction: The azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-(3-Nitrophenyl)-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.

    Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), or sulfonating agents (SO3/H2SO4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Reduction: 4-(3-Aminophenyl)-1-phenyl-1H-1,2,3-triazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

Chemistry: 4-(3-Nitrophenyl)-1-phenyl-1H-1,2,3-triazole is used as a building block in organic synthesis to create more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its triazole ring is known to interact with biological macromolecules, making it useful in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its triazole ring is a common motif in many pharmaceuticals due to its stability and ability to form hydrogen bonds with biological targets.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenyl)-1-phenyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The nitrophenyl group can participate in electron-withdrawing interactions, while the triazole ring can form stable complexes with metal ions or other biomolecules.

Comparison with Similar Compounds

  • 4-(4-Nitrophenyl)-1-phenyl-1H-1,2,3-triazole
  • 4-(2-Nitrophenyl)-1-phenyl-1H-1,2,3-triazole
  • 4-(3-Nitrophenyl)-1-methyl-1H-1,2,3-triazole

Comparison: 4-(3-Nitrophenyl)-1-phenyl-1H-1,2,3-triazole is unique due to the position of the nitro group on the phenyl ring, which influences its electronic properties and reactivity. Compared to its analogs, the 3-nitrophenyl derivative may exhibit different reactivity patterns and biological activities due to the specific positioning of the nitro group, which can affect its interaction with other molecules and targets.

Properties

Molecular Formula

C14H10N4O2

Molecular Weight

266.25 g/mol

IUPAC Name

4-(3-nitrophenyl)-1-phenyltriazole

InChI

InChI=1S/C14H10N4O2/c19-18(20)13-8-4-5-11(9-13)14-10-17(16-15-14)12-6-2-1-3-7-12/h1-10H

InChI Key

CVKBFWAKEBKSMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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